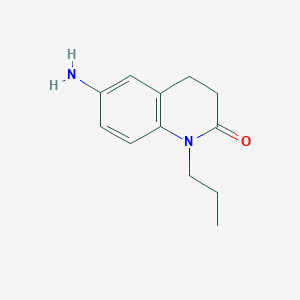![molecular formula C15H24N2O2 B1518038 N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine CAS No. 1153383-86-8](/img/structure/B1518038.png)
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
Vue d'ensemble
Description
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is a useful research compound. Its molecular formula is C15H24N2O2 and its molecular weight is 264.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic routes and reaction conditions: The synthesis of N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine typically involves multiple steps. One common method is through the reaction of 3-(aminomethyl)phenol with an appropriate oxalyl chloride derivative under controlled conditions. The process often requires the use of a base, such as triethylamine, to facilitate the reaction. Temperature control and the addition of a catalyst might be necessary to improve the yield.
Industrial production methods: On an industrial scale, this compound can be produced using continuous flow reactors to ensure consistency in product quality and yield. Advanced purification techniques, such as recrystallization and column chromatography, are often employed to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of reactions: N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine undergoes various chemical reactions, including:
Oxidation: : It can be oxidized to form corresponding oxides.
Reduction: : Reduction processes can yield different amine derivatives.
Substitution: : Substitution reactions, particularly nucleophilic substitutions, are quite common.
Common reagents and conditions:
Oxidation: : Uses reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Typically uses halogenating agents like thionyl chloride or phosphoryl chloride.
Major products: The major products formed from these reactions depend on the specific conditions and reagents used. Oxidation generally yields oxides, while reduction can produce various amine derivatives. Substitution reactions might lead to a range of substituted phenoxy compounds.
Applications De Recherche Scientifique
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a precursor for the synthesis of complex molecules.
Biology: : Investigated for its role in cell signaling pathways.
Medicine: : Explored for its potential therapeutic effects in neurological disorders.
Industry: : Utilized in the manufacturing of specialty chemicals and materials.
Mécanisme D'action
N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine is unique compared to similar compounds due to its specific structural features, which impart distinct chemical and biological properties. For example, compared to N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine, the presence of an aminomethyl group in the former allows for different reactivity and binding affinities.
Comparaison Avec Des Composés Similaires
N-{2-[3-(methylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
N-{2-[3-(ethylaminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine
N-{2-[3-(hydroxymethyl)phenoxy]ethyl}-N-methyloxan-4-amine
There you have it—a detailed look at N-{2-[3-(aminomethyl)phenoxy]ethyl}-N-methyloxan-4-amine! Fascinating, isn't it?
Propriétés
IUPAC Name |
N-[2-[3-(aminomethyl)phenoxy]ethyl]-N-methyloxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-17(14-5-8-18-9-6-14)7-10-19-15-4-2-3-13(11-15)12-16/h2-4,11,14H,5-10,12,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQBVRQJFANGJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=CC(=C1)CN)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(3-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine](/img/structure/B1517956.png)

![2-(4-amino-1H-pyrazol-1-yl)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1517958.png)


![3-[Ethyl(methyl)carbamoyl]benzoic acid](/img/structure/B1517962.png)
![2-methyl-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline](/img/structure/B1517963.png)
![2-Methyl-4-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1517964.png)


![2-{2-[(4-Fluorophenyl)methanesulfonamido]acetamido}acetic acid](/img/structure/B1517969.png)

![2-[4-(2-Amino-4-bromophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517974.png)
![2-[4-(4-Amino-2-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517977.png)
